molecular formula C8H11Cl B3054829 1-Chloro-1-ethynylcyclohexane CAS No. 6209-75-2

1-Chloro-1-ethynylcyclohexane

Cat. No.: B3054829
CAS No.: 6209-75-2
M. Wt: 142.62 g/mol
InChI Key: GBHYSRYVIVDDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-ethynylcyclohexane (C₈H₁₁Cl) is a substituted cyclohexane derivative featuring both a chlorine atom and an ethynyl group (C≡CH) bonded to the same carbon atom (position 1) of the cyclohexane ring. Its molecular weight is 142.63 g/mol, as derived from its molecular formula . The compound is structurally distinct due to the presence of a highly reactive ethynyl group, which imparts unique electronic and steric properties. This reactivity makes it valuable in organic synthesis, particularly in coupling reactions such as Sonogashira reactions, where terminal alkynes are key intermediates.

The compound is listed in specialized chemical catalogs (e.g., Enamine Ltd’s Building Blocks Catalogue) as a research chemical, suggesting its role in pharmaceutical or materials science applications .

Properties

CAS No.

6209-75-2

Molecular Formula

C8H11Cl

Molecular Weight

142.62 g/mol

IUPAC Name

1-chloro-1-ethynylcyclohexane

InChI

InChI=1S/C8H11Cl/c1-2-8(9)6-4-3-5-7-8/h1H,3-7H2

InChI Key

GBHYSRYVIVDDHC-UHFFFAOYSA-N

SMILES

C#CC1(CCCCC1)Cl

Canonical SMILES

C#CC1(CCCCC1)Cl

Other CAS No.

6209-75-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-Chloro-1-ethynylcyclohexane with structurally related chloro-substituted cyclohexanes:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Reactivity
This compound C₈H₁₁Cl Cl, C≡CH (both at C1) 142.63 High reactivity due to ethynyl group; potential for coupling reactions
Chlorocyclohexane C₆H₁₁Cl Cl (C1) 118.60 Simple haloalkane; flammable liquid with skin/eye irritation hazards
1-Chloro-1-methylcyclohexane C₇H₁₃Cl Cl, CH₃ (both at C1) 132.45 Steric hindrance from methyl group; similar flammability and irritant hazards
1-Chloro-4-ethylcyclohexane C₈H₁₅Cl Cl (C1), CH₂CH₃ (C4) 162.66 Ethyl group introduces bulk; lower reactivity compared to ethynyl derivatives
Hexachlorocyclohexane (HCH) C₆H₆Cl₆ Cl (multiple positions) 290.83 Highly chlorinated; historically used as pesticide; persistent environmental toxin

Reactivity and Functional Group Analysis

  • Ethynyl vs. Methyl/Chloro Groups: The ethynyl group in this compound confers sp-hybridization, enabling participation in alkyne-specific reactions (e.g., cycloadditions, nucleophilic substitutions).
  • Positional Isomerism: 1-Chloro-4-ethylcyclohexane demonstrates how substituent placement affects properties.

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